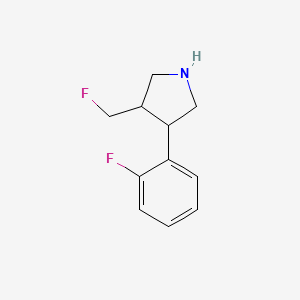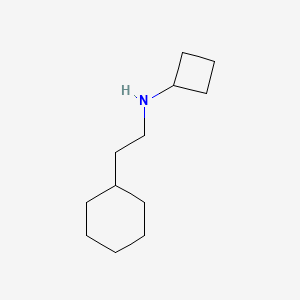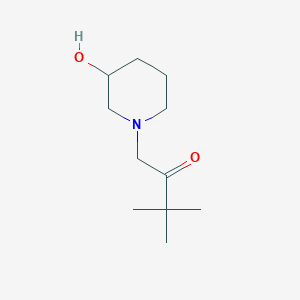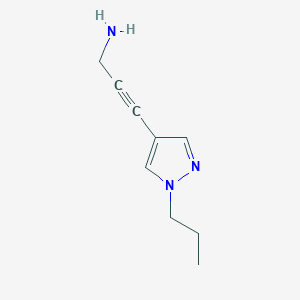
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine
Vue d'ensemble
Description
“3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12FN·HCl . It has a molecular weight of 201.7 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine” can be represented by the SMILES notation: C1CNCC1C2=CC=CC=C2F.Cl . This notation represents the structure of the molecule in a linear format.Applications De Recherche Scientifique
Organic Synthesis
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of fluorine atoms into other organic compounds, which can significantly alter their chemical properties, such as increased stability and bioavailability. This compound can be used to synthesize a variety of fluorinated analogs of pharmaceuticals, potentially leading to drugs with improved pharmacokinetic profiles .
Pharmaceuticals
In the pharmaceutical industry, this compound’s fluorinated structure makes it a candidate for creating selective fluorinated derivatives of medicinal compounds. Fluorination can enhance the binding affinity of drugs to their target proteins, increase metabolic stability, and improve blood-brain barrier penetration. It’s particularly useful in the development of central nervous system (CNS) drugs .
Agrochemicals
The introduction of fluorine atoms into agrochemicals can improve their agricultural efficacy. “3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine” may serve as a precursor for the synthesis of new classes of herbicides and pesticides. These fluorinated compounds can exhibit enhanced activity, selectivity, and environmental stability compared to their non-fluorinated counterparts .
Dyestuff Industry
Fluorinated compounds are known to impart unique properties to dyes, such as increased thermal and photostability. As a result, “3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine” could be utilized in the synthesis of advanced dyestuffs that maintain color fastness under harsh conditions, which is critical for textile and printing industries .
Chemical Research
This compound is also used in chemical research to study the effects of fluorination on molecular structure and reactivity. It can act as a model compound to explore the influence of fluorine atoms on the physicochemical properties of organic molecules. Such research can provide insights into the design of new materials and catalysts .
Proteomics Research
In proteomics, fluorinated compounds can be used as labeling agents to enhance the detection of peptides and proteins in mass spectrometry-based analyses. The unique mass signatures of fluorinated tags help in the identification and quantification of proteins, thus aiding in various proteomics studies .
Propriétés
IUPAC Name |
3-(fluoromethyl)-4-(2-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-5-8-6-14-7-10(8)9-3-1-2-4-11(9)13/h1-4,8,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUUDOPQRXOUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)
![3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1488624.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)
![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)
![6-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488632.png)



![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)
![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)


![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488646.png)